(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 403661-79-0
VCID: VC4182112
InChI: InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
SMILES: C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.358

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid

CAS No.: 403661-79-0

Cat. No.: VC4182112

Molecular Formula: C25H22BrNO4

Molecular Weight: 480.358

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid - 403661-79-0

Specification

CAS No. 403661-79-0
Molecular Formula C25H22BrNO4
Molecular Weight 480.358
IUPAC Name (3S)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
Standard InChI Key PRNNBQPZBUMLMF-WCSIJFPASA-N
SMILES C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br

Introduction

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is a synthetic organic molecule that incorporates a fluorenyl group, a bromophenyl moiety, and a protected amino acid structure. This compound is likely used in peptide synthesis or as a building block in organic chemistry due to its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups.

Synthesis

The synthesis of such compounds typically involves the protection of an amino acid with an Fmoc group, followed by the introduction of the bromophenyl moiety. This could involve reactions like Suzuki coupling or direct bromination of a phenyl ring attached to the amino acid backbone.

Applications

  • Peptide Synthesis: The Fmoc group makes this compound suitable for use in solid-phase peptide synthesis.

  • Organic Synthesis: The bromophenyl group offers opportunities for further modification through cross-coupling reactions.

Research Findings and Data

While specific research findings on (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid are not available, similar compounds have been studied for their potential in drug development and as intermediates in organic synthesis.

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